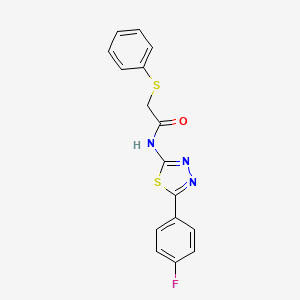

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Description

"N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a phenylthioacetamide moiety. The 1,3,4-thiadiazole scaffold is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient nature, enabling diverse pharmacological interactions . The phenylthioacetamide side chain contributes to hydrophobicity and may influence membrane permeability or protein interactions .

For example, compounds with similar 1,3,4-thiadiazole frameworks have demonstrated anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS2/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADRDNGQUIVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, one common approach involves the cyclization of thiosemicarbazide derivatives with corresponding aryl halides under controlled conditions. The reaction typically proceeds in the presence of a suitable base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors, automated processes, and precise control of temperature and pressure to ensure high yields and purity. The choice of solvents, catalysts, and purification techniques is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Under oxidative conditions, the sulfur atom in the thiadiazole ring can be targeted, leading to various oxidation products.

Reduction: Reductive reactions can be employed to modify the thiadiazole ring or other functional groups in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiadiazole derivatives.

Substitution Products: Halogenated or alkylated aromatic rings.

Scientific Research Applications

Chemistry: N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is used as a building block for the synthesis of more complex molecules

Biology: The compound's biological activity is of great interest. It has been studied for its potential antimicrobial, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, due to its ability to interact with biological targets at the molecular level.

Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various physiological responses. The phenylthio group may enhance the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated using molecular formula C₁₆H₁₂FN₃OS₂.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound and Flufenacet enhances metabolic stability compared to electron-donating groups (e.g., methoxy in ) .

- Thioether vs. Ureido Linkages: The phenylthioacetamide side chain in the target compound differs from ureido-linked analogs (e.g., ), which may alter hydrogen-bonding interactions in biological targets .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of 387.44 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid. The resulting compound exhibits distinct physical properties and crystallizes in a triclinic crystal system .

Biological Activity Overview

Research indicates that derivatives of thiadiazole compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have reported their efficacy against bacteria and fungi due to their ability to disrupt cellular processes .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiadiazole derivatives. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and apoptosis signaling pathways .

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Binding : It could interact with various receptors in human cells, leading to altered signaling pathways that affect cell survival and proliferation.

- Oxidative Stress Modulation : Some studies suggest that thiadiazole compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects on cancer cells .

Data Table: Biological Activities and IC50 Values

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives in clinical settings:

- Case Study 1 : A study involving HCT116 colon cancer cells demonstrated that this compound induced significant apoptosis at concentrations as low as 4.36 µM .

- Case Study 2 : In a clinical trial assessing antimicrobial efficacy against Staphylococcus aureus, the compound exhibited an IC50 value of 15 µM, suggesting potent antibacterial activity suitable for further development into therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide?

- Methodological Answer : Synthesis optimization typically involves refluxing intermediates (e.g., 2-chloroacetamides) with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled conditions (5–7 hours). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) . For thiadiazole ring formation, cyclization of thiosemicarbazide derivatives with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol with catalytic acetic acid is effective. Post-reaction purification via crystallization (ethanol or aqueous alcohol) or ethyl acetate extraction ensures product integrity .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry, hydrogen bonding, and crystal packing. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.5061 Å, β = 101.823°) are analyzed to confirm bond lengths, angles, and intermolecular interactions like S···O contacts (2.682 Å) .

- TLC (hexane:ethyl acetate) monitors reaction progress, while ¹H/¹³C NMR and FTIR validate functional groups (e.g., acetamide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound against cancer or microbial targets?

- Methodological Answer :

- In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial efficacy is assessed via broth microdilution (MIC values) against S. aureus or E. coli .

- Molecular docking : Screen against target proteins (e.g., COX-1/2, tubulin) using AutoDock Vina to predict binding affinities. Focus on interactions with thiadiazole sulfur and fluorophenyl groups .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate results using:

- Dose-response curves to confirm IC₅₀/MIC reproducibility.

- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity.

- Crystallographic data : Correlate hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) with solubility and bioavailability discrepancies .

Q. What computational strategies predict the impact of crystal packing on physicochemical properties?

- Methodological Answer :

- Hirshfeld surface analysis maps intermolecular interactions (e.g., C—H···O bonds) influencing melting points and solubility.

- DFT calculations (B3LYP/6-311G**) model electronic properties (e.g., HOMO-LUMO gaps) affected by stacking along the b-axis in monoclinic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.